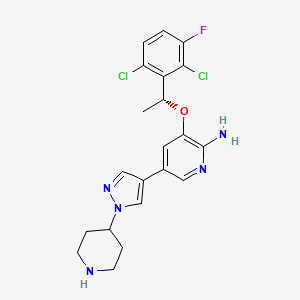

![molecular formula C8H9BrN4 B1276898 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-65-5](/img/structure/B1276898.png)

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPPJNGVQYLWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NNC(=C12)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408638 | |

| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-65-5 | |

| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

This compound is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases. The core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 42951-65-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₉BrN₄ | --INVALID-LINK--[1] |

| Molecular Weight | 241.09 g/mol | --INVALID-LINK--[1] |

| Purity | Typically available at ≥95% | --INVALID-LINK--[2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-established.[3] The primary synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or, alternatively, the formation of the pyrazole ring on a pyridine precursor.[3]

A key application of this compound is its use as a precursor for the synthesis of more complex polyheterocyclic systems.[1][4] For instance, it can undergo reactions with various reagents to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives.[1][4]

Illustrative Experimental Workflow: Synthesis of Derivatives

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic precursor, based on documented reactions of the compound.[1][4]

Spectral and Analytical Data

Detailed spectral data for this compound is not widely published. However, analysis of its derivatives provides insight into the expected spectral characteristics. For example, the synthesized N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyano-3-(4-hydroxyphenyl)acrylamide derivative showed characteristic IR peaks for O-H and N-H stretching (3417, 3392, 3333 cm⁻¹), a C≡N stretch (2201 cm⁻¹), and a C=O stretch (1658 cm⁻¹).[4] Its ¹H NMR spectrum in CF₃COOD showed signals for the two methyl groups at δ 2.81 and 2.92 ppm, and aromatic protons in the range of δ 7.02-7.61 ppm.[4] The mass spectrum for this derivative confirmed the presence of bromine with characteristic isotopic peaks.[4]

Biological Activity and Potential Applications

The pyrazolo[3,4-b]pyridine scaffold is a well-recognized pharmacophore with a broad range of biological activities, including roles as kinase inhibitors, anticancer, and antimicrobial agents. While specific biological data for this compound is limited in public literature, its derivatives have been evaluated for their in vitro antibacterial properties.[1]

Given the known activity of related compounds, it is plausible that this molecule could serve as a valuable building block in the development of novel therapeutics, particularly as kinase inhibitors. The general mechanism for kinase inhibition by such small molecules often involves competitive binding at the ATP-binding site of the kinase, thereby blocking the phosphorylation of downstream substrates.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a conceptual model of how a pyrazolo[3,4-b]pyridine-based kinase inhibitor might interrupt a generic signal transduction pathway.

Safety and Handling

General Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional chemical safety assessment and experimental validation.

References

Unveiling the Molecular Architecture: A Technical Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

For Immediate Release

[City, State] – A comprehensive technical guide elucidating the structure of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry, is presented for researchers, scientists, and professionals in drug development. This document provides a detailed overview of its chemical properties, spectroscopic characterization, and a standardized synthesis protocol.

Chemical Structure and Properties

This compound is a substituted pyrazolopyridine, a class of compounds recognized for its diverse biological activities. The core structure consists of a fused pyrazole and pyridine ring system. The key structural features include a bromine atom at the 5-position, two methyl groups at the 4- and 6-positions, and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine scaffold.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 42951-65-5 | |

| Molecular Formula | C₈H₉BrN₄ | |

| Molecular Weight | 241.09 g/mol | |

| Appearance | Pale brown powder | [1] |

| Melting Point | 230–232 °C | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Summary of Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to methyl and amine protons. |

| ¹³C NMR | Resonances for aromatic and methyl carbons. |

| Mass Spec. | Molecular ion peak consistent with the chemical formula. |

| IR Spec. | Characteristic absorption bands for N-H and C-H bonds. |

Detailed, experimentally-derived spectroscopic data is pending acquisition from primary literature.

Experimental Protocol: Synthesis

The synthesis of this compound has been reported as a precursor for the construction of more complex polyheterocyclic systems.[2] A generalized synthetic approach is outlined below.

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

A detailed, step-by-step experimental protocol from the primary literature is essential for reproducible synthesis and is actively being sought.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of pyrazolo[3,4-b]pyridines has garnered significant interest in drug discovery. Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

The pyrazolo[3,4-b]pyridine core is structurally analogous to purine, allowing it to potentially interact with the ATP-binding sites of kinases. This interaction can disrupt downstream signaling cascades.

Caption: Hypothetical signaling pathway inhibition by a pyrazolo[3,4-b]pyridine derivative.

Further research is required to determine if this compound itself possesses significant biological activity or primarily serves as a versatile scaffold for the synthesis of bioactive molecules.

Conclusion

This compound is a well-defined chemical entity with potential as a building block in the development of novel therapeutics. This guide provides a foundational understanding of its structure and synthesis. The acquisition of detailed, experimentally verified spectroscopic data is a critical next step for the research community to fully leverage the potential of this compound in drug discovery and development.

References

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide

CAS Number: 42951-65-5

Molecular Formula: C₈H₉BrN₄

Molecular Weight: 241.09 g/mol

This technical guide provides a comprehensive overview of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a substituted pyrazolopyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related analogs within the pyrazolo[3,4-b]pyridine class to project its chemical and biological properties. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas.

Physicochemical and Safety Data

Commercially available information provides foundational data for this compound.

| Property | Value | Reference |

| CAS Number | 42951-65-5 | |

| Molecular Formula | C₈H₉BrN₄ | |

| Molecular Weight | 241.09 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Hazard Statements | May cause skin and serious eye irritation. | Safety Data Sheet (SDS) Information |

| Precautionary Measures | Wear protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes. | Safety Data Sheet (SDS) Information |

Projected Synthesis

A potential synthetic pathway is outlined below. This multi-step process would likely begin with the synthesis of a substituted pyrazole, followed by the construction of the fused pyridine ring.

Experimental Protocol (Analog-Based)

The following is a generalized experimental protocol based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives.

Materials:

-

Substituted 5-aminopyrazole

-

Appropriately substituted 1,3-diketone (e.g., 3-bromo-2,4-pentanedione)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of the 5-aminopyrazole (1 equivalent), the 1,3-diketone (1.1 equivalents), and ammonium acetate (2-3 equivalents) is prepared in glacial acetic acid.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and then a cold, dilute solution of sodium bicarbonate.

-

The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. Analogs of the target compound have shown inhibitory activity against a range of kinases, suggesting that this compound likely functions as a kinase inhibitor.

Potential Kinase Targets:

-

AMP-Activated Protein Kinase (AMPK): Some derivatives are known to be AMPK activators.

-

TANK-Binding Kinase 1 (TBK1): This scaffold is found in potent TBK1 inhibitors.[1]

-

Anaplastic Lymphoma Kinase (ALK): Structure-activity relationship studies have been conducted on pyrazolo[3,4-b]pyridines as ALK inhibitors.

-

Monopolar spindle kinase 1 (Mps1) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1): These are other documented targets for this class of compounds.[2][3]

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.

Structure-Activity Relationship (SAR) Insights

Based on studies of related pyrazolo[3,4-b]pyridines, the following structural features are likely important for biological activity:

| Position | Substituent | Likely Impact on Activity |

| N1-H | Unsubstituted | Often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. |

| C3-NH₂ | Amino Group | Can act as a hydrogen bond donor, contributing to binding affinity and selectivity. |

| C4, C6 | Methyl Groups | These groups can influence the compound's conformation and fit within the binding pocket, potentially enhancing potency. |

| C5-Br | Bromo Group | The halogen atom can participate in halogen bonding and can also be a key site for further chemical modification. |

Experimental Protocols for Biological Evaluation (Projected)

Should this compound be investigated for its kinase inhibitory activity, the following experimental protocols, based on those used for analogous compounds, would be appropriate.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of kinases.

Methodology:

-

A radiometric kinase assay or a fluorescence-based assay (e.g., LanthaScreen™) would be employed.

-

The compound would be serially diluted to a range of concentrations.

-

The kinase, its specific substrate, and ATP (often radiolabeled [γ-³²P]ATP) are incubated with the compound.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.

Methodology:

-

Relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the compound.

-

After a 72-hour incubation period, cell viability is assessed using a method such as the MTT or CellTiter-Glo® assay.

-

The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. While direct experimental data for this specific molecule is sparse, a strong case can be made for its likely biological activity based on the extensive research into its structural analogs. The synthetic route is projected to be accessible through established chemical methodologies. Further investigation, beginning with the in vitro kinase and cell-based assays outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrN₄ | [1][2] |

| Molecular Weight | 241 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| LogP | 2.49 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

The synthesis of pyrazolo[3,4-b]pyridines is a well-established area of heterocyclic chemistry. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic strategy can be inferred from the synthesis of structurally related compounds. A common and effective method involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound, followed by subsequent functional group manipulations.

General Synthetic Protocol for Pyrazolo[3,4-b]pyridines:

A prevalent method for constructing the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.[3][4] The reaction typically proceeds in a suitable solvent, such as acetic acid or ethanol, and may be heated to reflux or subjected to microwave irradiation to facilitate the cyclization.[4]

Example Experimental Protocol (based on related compounds):

-

Reaction Setup: A solution of a 5-aminopyrazole precursor and a suitable 1,3-dicarbonyl compound is prepared in a reaction vessel containing a solvent like ethanol.

-

Reagent Addition: Anhydrous hydrazine may be added to the mixture.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to overnight. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and concentrated under reduced pressure. The resulting residue is then poured into water to precipitate the crude product.[5]

-

Purification: The crude solid is collected by filtration, washed sequentially with water and a non-polar solvent like ether, and then dried under vacuum to yield the final product.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Potential Biological Activity and Applications

These applications include roles as:

-

Anticancer agents[6]

-

Antiviral agents[6]

-

Antidepressants[6]

-

Antimicrobial agents[7]

-

Kinase inhibitors[6]

-

Anti-inflammatory agents[8]

The diverse biological activities of these compounds underscore the importance of the pyrazolo[3,4-b]pyridine core in the design of novel therapeutic agents.

Caption: Logical relationship of the pyrazolo[3,4-b]pyridine core to its potential therapeutic applications.

References

- 1. Hit2Lead | this compound | CAS# 42951-65-5 | MFCD03541051 | BB-4030598 [hit2lead.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dau.url.edu [dau.url.edu]

- 5. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of various pharmacologically active compounds. This document outlines the probable synthetic route, experimental protocols, and relevant data, tailored for an audience in chemical research and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a fused pyrazolo[3,4-b]pyridine core with bromine and amine functionalities, makes it a versatile scaffold for the synthesis of a wide range of derivatives, including kinase inhibitors and other therapeutic agents. This guide details a plausible and scientifically supported synthesis pathway, based on established chemical principles for the formation of the pyrazolo[3,4-b]pyridine ring system.

Proposed Synthesis Pathway

The most logical and commonly employed method for the construction of the pyrazolo[3,4-b]pyridine core is the condensation of a 3,5-diaminopyrazole derivative with a 1,3-dicarbonyl compound. For the target molecule, this translates to a two-step process starting from the readily available 1H-pyrazole-3,5-diamine. The proposed pathway involves the bromination of 1H-pyrazole-3,5-diamine to yield 4-bromo-1H-pyrazole-3,5-diamine, followed by a cyclocondensation reaction with pentane-2,4-dione (acetylacetone).

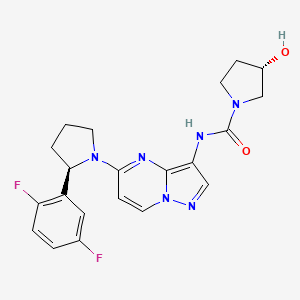

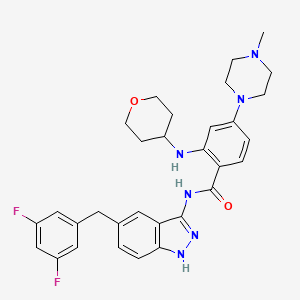

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3,5-diamine

Objective: To synthesize the key intermediate, 4-bromo-1H-pyrazole-3,5-diamine, through the bromination of 1H-pyrazole-3,5-diamine.

Materials:

-

1H-pyrazole-3,5-diamine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1H-pyrazole-3,5-diamine (1.0 eq) in acetonitrile.

-

Cool the solution in an ice bath with stirring.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the precipitate is collected by filtration.

-

Wash the solid with cold acetonitrile and dry under vacuum to yield 4-bromo-1H-pyrazole-3,5-diamine.

Step 2: Synthesis of this compound

Objective: To synthesize the target compound through the cyclocondensation of 4-bromo-1H-pyrazole-3,5-diamine with pentane-2,4-dione.

Materials:

-

4-Bromo-1H-pyrazole-3,5-diamine

-

Pentane-2,4-dione (acetylacetone)

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-1H-pyrazole-3,5-diamine (1.0 eq) in glacial acetic acid.

-

Add pentane-2,4-dione (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold ethanol and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are based on analogous reactions and may vary.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temperature | Time (h) | Yield (%) |

| 1 | 1H-pyrazole-3,5-diamine | N-Bromosuccinimide | 4-Bromo-1H-pyrazole-3,5-diamine | Acetonitrile | - | rt | 2-4 | ~85-95 |

| 2 | 4-Bromo-1H-pyrazole-3,5-diamine | Pentane-2,4-dione | This compound | Acetic Acid | - | Reflux | 4-8 | ~70-85 |

Logical Relationships and Workflow

The synthesis follows a logical progression from a simple, commercially available pyrazole to the more complex target molecule.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for this compound. The described pathway utilizes readily available starting materials and employs well-established reaction methodologies, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

The Discovery of Novel Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core have been explored as inhibitors of a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRK), making them promising candidates for anticancer therapies.[1][2][3][4] Furthermore, their activity extends to the modulation of crucial cellular signaling pathways involved in metabolism, cell cycle regulation, and innate immunity, highlighting their potential in treating a broad spectrum of diseases.[5][6][7][8] This in-depth technical guide provides a comprehensive overview of recent advancements in the discovery of novel pyrazolo[3,4-b]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of Novel Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the quantitative biological data for recently developed pyrazolo[3,4-b]pyridine derivatives, categorized by their primary molecular target.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| FGFR Inhibitors | |||||

| 7n | FGFR1 | <1 | H1581 | 0.018 | [1] |

| 7n | FGFR2 | 1.4 | [1] | ||

| 7n | FGFR3 | 1.0 | [1] | ||

| ALK Inhibitors | |||||

| 10d | ALK-wt | 69 | Ba/F3-ALK-wt | 0.14 | [2] |

| 10d | ALK-L1196M | 19 | Ba/F3-ALK-L1196M | 0.04 | [2] |

| 10e | ALK-wt | 7.3 | [2] | ||

| 10e | ALK-L1196M | 0.7 | [2] | ||

| 10g | ALK-wt | <0.5 | [2] | ||

| 10g | ALK-L1196M | <0.5 | [2] | ||

| TBK1 Inhibitors | |||||

| 15y | TBK1 | 0.2 | A172 | 1.2 | [6] |

| 15i | TBK1 | 8.5 | U87MG | 2.5 | [6] |

| 15t | TBK1 | 0.8 | A375 | 3.7 | [6] |

| TRK Inhibitors | |||||

| C03 | TRKA | 56 | Km-12 | 0.304 | [3][4] |

| C09 | TRKA | 57 | [4] | ||

| C10 | TRKA | 26 | [4] | ||

| Mps1 Inhibitors | |||||

| 31 | Mps1 | 2.596 | MDA-MB-468 | 0.032 | [7] |

| 31 | MV4-11 | 0.015 | [7] |

Table 2: Antiproliferative and Other Biological Activities

| Compound ID | Biological Target/Assay | Activity Metric | Value | Cell Line/Assay Conditions | Reference |

| AMPK Activators | |||||

| 17f | AMPKα1γ1β1 | EC50 | 0.42 µM | Enzyme Assay | [5] |

| 17f | NRK-49F Cell Proliferation | IC50 | 0.78 µM | MTT Assay | [5] |

| Topoisomerase IIα Inhibitors | |||||

| 8c | NCI-60 Panel | GI50 MG-MID | 1.33 µM | 60 Cancer Cell Lines | [9] |

| 8c | K562 (Leukemia) | GI50 | 0.72 µM | [10] | |

| 8c | Topoisomerase IIα | Inhibition | Dose-dependent | DNA Relaxation Assay | [9] |

| Antimicrobial/Antiproliferative | |||||

| 7b | Fusarium oxysporum | MIC | 0.98 µg/mL | Broth Macrodilution | [11] |

| 7b | Hep G2 (Hepatocellular Carcinoma) | IC50 | 0.0158 µM | SRB Assay | [11] |

| 7b | MCF7 (Breast Adenocarcinoma) | IC50 | 0.0001 µM | SRB Assay | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives are crucial for reproducibility and further development.

General Synthetic Procedure for 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes a common method for synthesizing the pyrazolo[3,4-b]pyridine core.

-

Synthesis of α,β-Unsaturated Ketones: The corresponding α,β-unsaturated ketones are prepared via a modified Wittig reaction using a stabilized ylide.

-

Cyclization Reaction:

-

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

-

The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added as a catalyst.

-

The mixture is stirred vigorously at 95 °C for 16 hours.

-

Upon completion, the reaction mixture is concentrated in vacuo.

-

The residue is partitioned between CHCl₃ and water. The aqueous phase is extracted twice with CHCl₃.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.[12]

-

Z'-LYTE™ FRET-Based Kinase Assay for TBK1 Inhibition

This assay is used to determine the inhibitory activity of compounds against TANK-binding kinase 1 (TBK1).

-

Reaction Setup: Test compounds are added to a 384-well plate. A mixture containing 4 ng of TBK1 kinase and 4 µM of a suitable substrate peptide in 100 µM ATP is then added to each well.

-

Incubation: The reaction is allowed to proceed for 1 hour at room temperature.

-

Development: 5 µL of a development reagent is added to each well and incubated for an additional hour.

-

Stopping the Reaction: 5 µL of a stop reagent is added to terminate the reaction.

-

Detection: Fluorescence signals are measured using a suitable plate reader. The IC50 values are calculated from the dose-response curves.[6]

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 2000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of the test compounds and incubated for 72 hours.

-

Cell Fixation: After treatment, the cells are washed with PBS and fixed with 10% trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Dye Solubilization and Measurement: The bound SRB is solubilized, and the absorbance is measured to determine cell viability. IC50 values are then calculated.[6]

NCI-60 Human Tumor Cell Line Screen

This screening protocol is employed by the National Cancer Institute to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.

-

Single-Dose Screen: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) against the full 60 cell line panel.[13][14]

-

Five-Dose Screen: Compounds that show significant growth inhibition in the single-dose screen are further evaluated at five different concentrations.[13]

-

Methodology: The assay is typically performed in 96-well microtiter plates. Cells are inoculated and incubated for 24 hours before the addition of the test compounds. After a 48-hour incubation with the compounds, the cells are fixed with TCA and stained with SRB. The absorbance is measured to determine the percentage of cell growth.[13] The results are reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression of proteins involved in apoptosis.

-

Cell Lysis and Protein Extraction: Cells are treated with the test compound, harvested, and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[6][15]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the apoptosis-related proteins of interest (e.g., PARP-1, Bax, XIAP, Caspases).[9]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

-

Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.[6]

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the DNA relaxation activity of topoisomerase IIα.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing supercoiled plasmid DNA, human topoisomerase IIα, and ATP.

-

Compound Incubation: The test compound is added to the reaction mixture and incubated.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyrazolo[3,4-b]pyridine derivatives and a typical experimental workflow for their discovery.

References

- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. raybiotech.com [raybiotech.com]

- 12. bosterbio.com [bosterbio.com]

- 13. dctd.cancer.gov [dctd.cancer.gov]

- 14. dctd.cancer.gov [dctd.cancer.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for determining solubility. Furthermore, it discusses the broader biological context of pyrazolo[3,4-b]pyridine derivatives, which are recognized for their diverse pharmacological activities, including kinase inhibition.[1][2][3] This guide is intended to be a valuable resource for researchers working with this compound and similar molecular scaffolds.

Introduction

This compound belongs to the pyrazolo[3,4-b]pyridine class of fused heterocyclic systems. These scaffolds are of significant interest in pharmaceutical research due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets.[4] Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Notably, many compounds within this class function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][5]

Solubility is a critical physicochemical parameter in the drug development process, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound is therefore essential for its advancement as a potential therapeutic agent.

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in various solvents has not been reported in peer-reviewed literature. However, based on the general characteristics of pyridine and its derivatives, a qualitative assessment can be inferred. Pyridine itself is a polar molecule and is moderately soluble in water and highly soluble in many organic solvents.[6] The solubility of substituted pyridines is influenced by the nature of their functional groups.

To provide a practical framework for researchers, the following table summarizes the expected qualitative solubility based on the behavior of similar heterocyclic compounds.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The presence of amine and pyridine nitrogen atoms allows for hydrogen bonding, but the overall aromatic structure may limit high aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are effective at solvating a wide range of organic compounds, including those with polar functional groups and aromatic rings. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The polar nature of the molecule is likely to result in poor solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Sparingly to Moderately Soluble | These solvents can often dissolve compounds of intermediate polarity. |

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The following are detailed protocols for established methods.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility as it measures the concentration of a saturated solution at equilibrium.[7][8]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in µg/mL, mg/L, or µM).

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This method is often used in early drug discovery for rapid screening.[9]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate format (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

Precipitation Detection: Measure the light scattering of the solutions at each concentration using a microplate nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[9]

Tiered Approach for General Solubility Assessment

For a general understanding of solubility in common laboratory solvents, a tiered approach can be employed.[10]

Methodology:

-

Tier 1 (Aqueous Media): Attempt to dissolve a known mass of the compound in a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a target concentration (e.g., 10 mg/mL). Use vortexing and sonication to aid dissolution.

-

Tier 2 (Co-solvents): If insoluble in Tier 1, attempt to dissolve the compound in mixtures of the aqueous buffer with increasing percentages of a co-solvent like ethanol or polyethylene glycol (PEG).

-

Tier 3 (Organic Solvents): Test solubility in common organic solvents such as DMSO, DMF, and methanol. Start with a high target concentration and dilute if necessary. Visual inspection for clarity is often sufficient for a qualitative assessment.[10]

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a novel compound.

References

- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Therapeutic Targets of Pyrazolo[3,4-b]pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This versatile heterocyclic system has been extensively explored for the development of novel therapeutic agents, particularly in the realm of oncology, neurodegenerative disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[3,4-b]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Efficacy

The primary mechanism of action for many biologically active pyrazolo[3,4-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The following tables summarize the quantitative efficacy of various pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against various CDKs.[1][2][3][4][5][6]

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| BMS-265246 | CDK1/cycB | 6 | - | - | [6] |

| CDK2/cycE | 9 | - | - | [6] | |

| Compound 28 | CDK1 | 23 | HeLa | 1.7 | [6] |

| A375 | 0.87 | [6] | |||

| HCT-116 | 0.55 | [6] | |||

| Compound 6b | CDK2 | - | HCT-116 | Highly Selective | [4] |

| PIM1 | - | HepG2 | Highly Selective | [4] | |

| Compound 9a | CDK2/CDK9 | - | HeLa | 2.59 | [5] |

| Compound 14g | CDK2/CDK9 | - | MCF7 | 4.66 | [5] |

| HCT-116 | 1.98 | [5] |

Tropomyosin Receptor Kinase (TRK) Inhibition

TRK proteins are involved in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[7][8][9] Pyrazolo[3,4-b]pyridines have been developed as potent TRK inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| C03 | TRKA | 56 | Km-12 | 0.304 | [7][8] |

| C09 | TRKA | 57 | - | - | [8][9] |

| C10 | TRKA | 26 | - | - | [8][9] |

| Larotrectinib (control) | TRKA | 3.0 | - | - | [8][9] |

| TRKB | 13 | - | - | [8][9] | |

| TRKC | 0.2 | - | - | [8][9] |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is a known driver of tumor growth.[10]

| Compound | Target | IC50 (nM) | In Vivo Model | Antitumor Activity | Reference |

| 7n | FGFR1 | Potent | H1581 xenograft | Significant | [10] |

| NVP-BGJ398 (control) | FGFR1 | 0.9 | - | - | [10] |

| FGFR2 | 1.4 | - | - | [10] | |

| FGFR3 | 1.0 | - | - | [10] | |

| FGFR4 | 60 | - | - | [10] | |

| AZD4547 (control) | FGFR1 | 0.2 | - | - | [10] |

| FGFR2 | 2.5 | - | - | [10] | |

| FGFR3 | 1.8 | - | - | [10] | |

| FGFR4 | 165 | - | - | [10] |

TANK-Binding Kinase 1 (TBK1) Inhibition

TBK1 is a key regulator of innate immunity and is also implicated in neuroinflammation, autophagy, and oncogenesis.[11]

| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |

| 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar antiproliferation | [11] |

| BX795 (control) | TBK1 | 7.1 | - | - | [11] |

| MRT67307 (control) | TBK1 | 28.7 | - | - | [11] |

Monopolar Spindle Kinase 1 (Mps1) Inhibition

Mps1 is a crucial component of the mitotic checkpoint and is a therapeutic target in aggressive tumors.[12]

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Effect | Reference |

| 31 | Mps1 | 2.596 | MDA-MB-468, MV4-11 | Significant | [12] |

Other Kinase and Enzyme Targets

Pyrazolo[3,4-b]pyridines have also been investigated as inhibitors of SRC family kinases[13][14][15][16][17] and Topoisomerase IIα[18], and have shown potential in the context of neurodegenerative diseases, such as Alzheimer's, by targeting β-amyloid plaques.[19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the development of pyrazolo[3,4-b]pyridine inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

-

Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, 96-well plates, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

-

Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction : The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

-

Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method. For example, in a radiometric assay, the incorporation of ³³P-ATP into the substrate is measured.[6]

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TRK Inhibition

HTRF assays are a common method for studying kinase activity in a high-throughput format.

-

Assay Principle : This assay measures the phosphorylation of a biotinylated substrate peptide by the TRK kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the phosphorylated peptide, a FRET signal is generated.

-

Procedure : The TRK enzyme, biotinylated substrate, and test compound are incubated. The kinase reaction is initiated by adding ATP. After incubation, the detection reagents are added, and the HTRF signal is read on a compatible plate reader.

-

Data Analysis : The ratio of the emission signals at 665 nm and 620 nm is calculated. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[8][9]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by pyrazolo[3,4-b]pyridine inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

CDK-Mediated Cell Cycle Regulation

CDK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold induce cell cycle arrest, typically at the G1/S or G2/M transition, by blocking the phosphorylation of key substrates like the retinoblastoma protein (Rb). This prevents the cell from progressing through the cell cycle and can lead to apoptosis.

Caption: CDK-mediated cell cycle regulation and the inhibitory action of pyrazolo[3,4-b]pyridines.

TRK Signaling Pathway in Cancer

Ligand binding to TRK receptors leads to dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and differentiation. Pyrazolo[3,4-b]pyridine-based TRK inhibitors block the initial autophosphorylation step, thereby inhibiting these downstream effects.

Caption: TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.

TBK1-Mediated Innate Immune Signaling

TBK1 plays a central role in the production of type I interferons (IFNs) in response to viral infections. It is activated by upstream sensors like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Activated TBK1 phosphorylates and activates the transcription factor IRF3, which then induces the expression of IFN-β.

Caption: TBK1 signaling pathway in innate immunity and its inhibition by pyrazolo[3,4-b]pyridines.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising framework for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The extensive research into their synthesis and biological evaluation has led to the identification of numerous lead compounds with significant potential for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. This guide provides a consolidated resource of the current knowledge, aiming to support and accelerate the ongoing efforts in the development of novel pyrazolo[3,4-b]pyridine-based therapeutics. Further optimization of these compounds, focusing on improving their pharmacokinetic properties and in vivo efficacy, will be critical for their successful clinical translation.

References

- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of novel therapeutics, including potent kinase inhibitors. The protocol herein is established based on well-documented synthetic transformations of pyridine and pyrazole ring systems.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, including inhibitors of Tropomyosin receptor kinases (TRKs), which are validated targets in oncology. This protocol details a reliable synthetic route starting from commercially available reagents.

Synthetic Strategy

The synthesis of this compound is proposed via a multi-step sequence. The core of the strategy involves the construction of a substituted 2-aminopyridine precursor, followed by cyclization with hydrazine to form the fused pyrazole ring. The key steps are:

-

Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile: A one-pot multicomponent reaction of acetylacetone, malononitrile, and ammonium acetate.

-

Bromination: Introduction of the bromo-substituent at the 5-position of the pyridine ring.

-

Chlorination: Conversion of the 2-pyridone tautomer to the 2-chloro-3-cyanopyridine intermediate.

-

Cyclization: Reaction with hydrazine hydrate to form the final pyrazolo[3,4-b]pyridine ring system.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile

This procedure is adapted from established methods for the synthesis of 2-amino-3-cyanopyridines.

Materials:

-

Acetylacetone

-

Malononitrile

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4,6-dimethylpyridine-3-carbonitrile.

Step 2: Synthesis of 2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile

Materials:

-

2-Amino-4,6-dimethylpyridine-3-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve 2-amino-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile.

Step 3: Synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile

Materials:

-

2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Copper(I) chloride

Procedure:

-

Suspend 2-amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile.

Step 4: Synthesis of this compound

Materials:

-

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile

-

Hydrazine hydrate

-

n-Butanol

Procedure:

-

To a solution of 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).

-

Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold n-butanol, and then with diethyl ether.

-

Dry the solid under vacuum to obtain the final product, this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-Amino-4,6-dimethylpyridine-3-carbonitrile | C₈H₉N₃ | 147.18 | 75-85 | 188-190 |

| 2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile | C₈H₈BrN₃ | 226.08 | 60-70 | 210-212 |

| 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile | C₈H₆BrClN₂ | 245.51 | 50-60 | 145-147 |

| This compound | C₈H₉BrN₄ | 241.09 | 70-80 | >300 |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Synthesis of Pyrazolo[3,,"b"]pyridines: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential. These compounds are recognized for their diverse biological activities, including as kinase inhibitors and anti-cancer agents.[1][2] The following protocols are based on established and innovative synthetic strategies, offering a guide to their preparation and modification.

Method 1: Cascade Reaction of 1,4-Dihydropyrano[2,3-c]pyrazoles

A novel and efficient approach for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening and closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline.[3] This method is notable for its mild, room temperature conditions and the use of an environmentally benign, reusable amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst.[3]

Experimental Protocol

A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 equiv.), aniline (1.0 equiv.), and AC-SO3H (catalytic amount) in ethanol is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered and the solid residue is washed with ethanol. The crude product is then purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[3] A gram-scale synthesis using this method has been reported to achieve a yield of up to 80%.[3]

Tabulated Data: Reaction Parameters and Yields

| Starting Material | Catalyst | Solvent | Temperature | Time (min) | Yield (%) |

| 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | AC-SO3H | Ethanol | Room Temp. | 30-45 | up to 80 |

Experimental Workflow

References

- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]

Application Notes: Utilizing 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer, making them prime therapeutic targets.[3][4] Derivatives of the pyrazolo[3,4-b]pyridine core have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][5][6]

This document provides detailed application notes and protocols for the use of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in kinase assays. While specific inhibitory data for this particular compound is not extensively available in the public domain, the provided protocols are based on established methodologies for analogous pyrazolopyridine-based kinase inhibitors.

Compound Profile: this compound

| Property | Value |

| CAS Number | 42951-65-5[7] |

| Molecular Formula | C8H9BrN4 |

| Molecular Weight | 241.09 g/mol |

| Structure | |

| Structure of this compound |

Note: Researchers should verify the purity and identity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use.

Potential Kinase Targets and Signaling Pathways

Based on the activity of structurally related pyrazolo[3,4-b]pyridine derivatives, this compound is hypothesized to inhibit kinases involved in cell cycle regulation and inflammatory signaling.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle.[1] Inhibitors of CDKs can induce cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Caption: Putative inhibition of the CDK/Rb pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family and Signal Transducers and Activators of Transcription (STATs) are critical components of signaling pathways for numerous cytokines and growth factors, playing a key role in immunity and inflammation.

Caption: Putative inhibition of the JAK/STAT pathway.

Quantitative Data for Structurally Related Pyrazolo[3,4-b]pyridine Analogs

The following tables summarize inhibitory activities of other pyrazolo[3,4-b]pyridine derivatives to provide a reference for expected potency.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| Compound C03 | TRKA | 56 | [5] |

| Compound 15y | TBK1 | 0.2 | [6] |

| MRT67307 | TBK1 | 19 | [6] |

| Compound 1 | TBK1 | 1.0 | [6] |

| Compound 1 | IKKε | 5.6 | [6] |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the activity of a specific kinase by measuring the amount of ADP produced during the enzymatic reaction.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

-

This compound (stock solution in 100% DMSO)

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of a 2.5X kinase/substrate mixture.

-

Initiate the reaction by adding 10 µL of 2.5X ATP solution.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This protocol determines if the compound can inhibit the phosphorylation of a kinase's downstream target within a cellular context.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hit2Lead | this compound | CAS# 42951-65-5 | MFCD03541051 | BB-4030598 [hit2lead.com]

Application Notes and Protocols for Cell-Based Assays with 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a member of the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in molecules exhibiting a wide range of biological activities.[1][2][3] Notably, derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.[2][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them important therapeutic targets.[6][7]

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound. Based on the known activities of structurally related compounds, the primary hypothesized mechanism of action is the inhibition of protein kinases involved in cell proliferation and survival signaling. The following protocols describe a general workflow for assessing the compound's effect on kinase activity within a cellular context and its downstream impact on cell viability.

Compound Information

| IUPAC Name | This compound |

| CAS Number | 42951-65-5[8] |

| Molecular Formula | C8H9BrN4 |

| Molecular Weight | 241.09 g/mol |

| Structure | (Structure can be visualized from IUPAC name) |

Hypothesized Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

Many pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and other kinases integral to cell cycle progression and survival.[4][5][9] A common downstream effect of inhibiting these pathways is the induction of apoptosis. The diagram below illustrates a generalized signaling cascade where an upstream kinase, upon activation by a growth factor, initiates a phosphorylation cascade leading to cell survival and proliferation. This compound is hypothesized to inhibit a key kinase in this pathway.

Experimental Protocols

Protocol 1: Cellular Kinase Phosphorylation Assay (ELISA-based)

This protocol is designed to quantify the inhibitory effect of the compound on the phosphorylation of a specific kinase substrate within a cellular environment.[6][10] This provides a direct measure of the target kinase's activity.

Workflow Diagram

Materials:

-

Cancer cell line known to have active signaling through the kinase of interest (e.g., MCF-7, HUVEC).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound.

-

DMSO (vehicle).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Phosphate-Buffered Saline (PBS).

-

ELISA kit specific for the phosphorylated and total protein of the target kinase substrate.

-

Microplate reader.

Procedure:

-